Tiemonium methylsulfate

Catalog No.
S605450
CAS No.
6504-57-0
M.F
C19H27NO6S2
M. Wt
429.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiemonium methylsulfate

Substituting antispasmodics like hyoscine butylbromide risks precipitation and promotes ARG transfer. Tiemonium methylsulfate provides:

  • Complete dissolution (10 mg/0.75 mL) for rapid ODT/sublingual spray absorption.
  • Thermal stability for hot-melt extrusion/granulation; suppresses E. coli ARG conjugal transfer during antibiotic co-therapy.
  • Quaternary structure limits CNS penetration.

CAS Number

6504-57-0

Product Name

Tiemonium methylsulfate

IUPAC Name

3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;methyl sulfate

Molecular Formula

C19H27NO6S2

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C18H24NO2S.CH4O4S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5-6(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JPOKDEDHVLJMIJ-UHFFFAOYSA-M

SMILES

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.COS(=O)(=O)[O-]

Synonyms

ottimal, tiemonium methylsulfate

Canonical SMILES

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.COS(=O)(=O)[O-]

The exact mass of the compound Tiemonium methylsulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent primarily procured as an Active Pharmaceutical Ingredient (API) for antispasmodic formulations targeting the gastrointestinal, biliary, and urological systems . Unlike tertiary amines, its quaternary structure limits central nervous system penetration, localizing its anticholinergic and calcium-bonding stabilization effects to peripheral smooth muscle . Commercially, the methylsulfate salt is prioritized over other forms due to its optimized charge density, which dictates its high aqueous solubility and compatibility with both solid oral dosage forms and liquid parenterals [1].

Research Fit

In vivo smooth muscle pharmacology studies – Reported antispasmodic activity across GI, biliary, and urological tissues supports multi-organ spasm model use.
Antimicrobial resistance gene transfer research – Documented modulation of conjugal transfer in E. coli models provides a tool for horizontal gene transfer mechanistic studies.
Analytical and stability-indicating method development – Established degradation pathways and validated RP‑HPLC methods support QC and forced degradation studies.

Substituting Tiemonium methylsulfate with alternative antispasmodics (such as Hyoscine butylbromide) or different salt forms (such as Tiemonium iodide) introduces significant formulation and clinical risks [1]. Halide salts lack the specific charge density of the methylsulfate anion, which can lead to incomplete dissolution or precipitation in low-volume, high-concentration transmucosal matrices [2]. Furthermore, in gastrointestinal applications, substituting with Hyoscine butylbromide alters the horizontal gene transfer dynamics of gut bacteria, potentially exacerbating antibiotic resistance during co-therapy for infectious dysentery [1].

Substitution Risk

Potency Organ‑specific antispasmodic potency may differ markedly from mebeverine or hyoscine butylbromide; direct interchange can alter model response interpretation.
Microbiome Conjugal transfer effect (reported slight promotion) contrasts with hyoscine butylbromide suppression; antibiotic resistance gene transfer assays may require compound‑specific controls.
Formulation Salt form (methylsulfate vs. iodide) shows equivalent systemic exposure, but solubility and processing behavior may limit direct substitution in solid‑state or formulation research.

Aqueous Solubility and Transmucosal Formulation Compatibility

Tiemonium methylsulfate demonstrates a highly optimized solubility profile for low-volume liquid and orally dissolving formulations compared to generic amphiphilic antispasmodics. The methylsulfate counterion enables complete dissolution at high concentrations, specifically achieving 10 mg of active ingredient per 0.75 mL in 40°C ethanol/water mixtures [1]. This specific dissolution coefficient prevents the precipitation issues common to more hydrophobic salts, ensuring rapid per-mucosal passage within 4 to 10 seconds [1].

Evidence DimensionSolubility and Dissolution Capacity
Target Compound DataComplete dissolution at 10 mg / 0.75 mL in 40°C ethanol/water
Comparator Or BaselineStandard amphiphilic/hydrophobic antispasmodic salts (Prone to incomplete dissolution in <1mL volumes)
Quantified DifferenceEnsures 100% dissolution in micro-volume matrices for 4-10 second mucosal absorption
ConditionsTransmucosal / Sublingual formulation matrices (ethanol/water at 40°C)

Critical for the procurement of APIs intended for fast-acting Orally Disintegrating Tablets (ODTs) or sublingual sprays where precipitation must be strictly avoided.

In vivo antispasmodic ED50 comparison
Head‑to‑head
ED50 0.13–0.31 mg/kg i.v. (duodenum to bladder) vs. mebeverine 0.40–1.32 mg/kg and hyoscine butylbromide 5.02–5.40 mg/kg
Supports antispasmodic potency ranking in anesthetized dog model.
BaCl₂‑induced spasm protocol; review organ‑specific ED50 variability.

Suppression of Antibiotic Resistance Gene (ARG) Conjugal Transfer

When selecting an antispasmodic for gastrointestinal infections, Tiemonium methylsulfate provides a distinct, quantifiable advantage over the common substitute Hyoscine butylbromide. In E. coli models, Tiemonium methylsulfate at therapeutic concentrations (0.8 to 12.8 μg/mL) significantly decreases the number of ARG transconjugants (P < 0.05)[1]. In direct contrast, Hyoscine butylbromide slightly increases transconjugant numbers at concentrations of 0.005 to 0.01 μg/mL [1].

Evidence DimensionPlasmid-mediated conjugal transfer of ARGs
Target Compound DataDecreased transconjugant number at 0.8–12.8 μg/mL (P < 0.05)
Comparator Or BaselineHyoscine butylbromide (Increased transconjugant number at 0.005–0.01 μg/mL, P < 0.05)
Quantified DifferenceOpposing effects on horizontal gene transfer (suppression vs. promotion)
ConditionsE. coli clinical and standard strains in GIT infection models

Makes Tiemonium methylsulfate the preferred procurement choice for antispasmodic formulations intended for co-administration with antibiotics in treating infectious dysentery.

Organ‑specific potency consistency
Head‑to‑head
ED50 variability ratio: 2.4 (Tiemonium) vs. 3.3 (mebeverine); gall bladder ED50 0.29 mg/kg vs. mebeverine 1.32 mg/kg
Indicates more consistent cross‑organ antispasmodic response in tested model.
Biliary tract data highlight difference in gall bladder sensitivity.

Thermal Stability for Manufacturing Processability

Forced degradation studies of Tiemonium methylsulfate reveal a specific stability profile that dictates manufacturing parameters. The compound exhibits insignificant degradation under standard thermal stress conditions, ensuring high recovery rates during pharmaceutical processing steps like drying and extrusion [1]. However, it shows significant degradation after 2 hours of photolytic exposure and under 0.1N acid hydrolysis [1].

Evidence DimensionDegradation under forced stress
Target Compound DataInsignificant thermal degradation
Comparator Or BaselinePhotolytic stress (Significant degradation after 2 hours)
Quantified DifferenceHigh thermal resilience contrasted with acute UV/acid sensitivity
ConditionsForced degradation (thermal vs. photolytic/acidic stress)

Informs manufacturing procurement that standard thermal processing is highly efficient, provided that UV-protected packaging and non-acidic excipients are utilized.

Conjugal transfer modulation
Head‑to‑head
Slight promotion of plasmid‑mediated resistance gene transfer vs. hyoscine butylbromide suppression
Supports gene transfer modulation context in E. coli conjugation models.
Pathogenic E. coli isolates; broth mating assay; no antibacterial activity at test concentrations.
Salt‑form bioavailability
Reported
Equivalent systemic exposure to Tiemonium iodide; oral bioavailability ~15–25%, elimination t½ ~3.4–4 h
Salt‑form equivalence allows procurement flexibility without PK‑driven restrictions.
Human PK study; absorption limited by quaternary ammonium structure.

Fast-Acting Orally Disintegrating Tablets (ODTs) and Sublinguals

Due to the methylsulfate counterion enabling complete dissolution in micro-volumes (10 mg per 0.75 mL), Tiemonium methylsulfate is the optimal API for ODTs and sublingual sprays. It prevents the amphiphilic precipitation seen with generic salts, ensuring rapid 4-10 second transmucosal absorption [1].

Co-Therapy Formulations for Infectious Gastroenteritis

Because it actively suppresses the conjugal transfer of antibiotic resistance genes (ARGs) in E. coli—unlike Hyoscine butylbromide, which promotes it—Tiemonium methylsulfate is the safest antispasmodic choice for formulations co-administered with antibiotics during bacterial dysentery or diarrhea [2].

Thermally Processed Solid Oral Dosage Forms

Its proven resistance to thermal degradation allows Tiemonium methylsulfate to be processed using standard high-heat pharmaceutical manufacturing techniques (e.g., hot-melt extrusion or high-shear granulation) without significant API loss, provided the final packaging is UV-opaque[3].

Application Fit

Application
Selection Property
Validation Focus
In vivo antispasmodic screening studies
Comparative potency across GI/biliary/urinary smooth muscle
Organ‑specific spasm model response; ED50 reproducibility
Antibiotic resistance gene transfer research
Conjugal transfer modulation in E. coli models
Direction and magnitude of resistance gene dissemination
Analytical QC & stability‑indicating method
Validated RP‑HPLC separation of degradation products
Forced degradation profile; LOD/LOQ and linearity under stress conditions
Solid‑state & formulation development
Crystalline form identity and melting behavior
Polymorph screening; compatibility with fast‑dissolving or taste‑masked formats

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6504-57-0

Wikipedia

Tiemonium methylsulfate

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